molecular formula C51H82N14O18S B12324842 4-[2-[[2-[[2-[[6-amino-2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoylamino]-5-[[1-[[1-carboxy-4-(diaminomethylideneamino)butyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid

4-[2-[[2-[[2-[[6-amino-2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoylamino]-5-[[1-[[1-carboxy-4-(diaminomethylideneamino)butyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid

Cat. No.: B12324842
M. Wt: 1211.3 g/mol
InChI Key: BLKDQJZDKNYVBO-UHFFFAOYSA-N
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Description

The compound “4-[2-[[2-[[2-[[6-amino-2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoylamino]-5-[[1-[[1-carboxy-4-(diaminomethylideneamino)butyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid” is a highly complex organic molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, each requiring specific reagents and conditions. The synthetic route may include:

    Protection and Deprotection Steps: To protect functional groups that are not intended to react in certain steps.

    Coupling Reactions: To join smaller molecules into the larger complex structure.

    Purification Steps: To isolate the desired product from by-products and unreacted starting materials.

Industrial Production Methods

Industrial production of such compounds may involve:

    Optimization of Reaction Conditions: To maximize yield and purity.

    Scale-Up Processes: To transition from laboratory-scale synthesis to industrial-scale production.

    Quality Control: To ensure consistency and safety of the produced compound.

Chemical Reactions Analysis

Types of Reactions

The compound may undergo various types of reactions, including:

    Oxidation and Reduction: To modify the oxidation state of certain functional groups.

    Substitution Reactions: To replace one functional group with another.

    Hydrolysis: To break down the compound into smaller fragments.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions will depend on the specific functional groups present and the conditions used.

Scientific Research Applications

The compound may have various applications in scientific research, including:

    Medicinal Chemistry: As a potential drug candidate or a building block for drug synthesis.

    Biochemistry: To study interactions with biological molecules such as proteins and nucleic acids.

    Materials Science: As a component in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of the compound would involve:

    Molecular Targets: Such as enzymes, receptors, or other proteins.

    Pathways Involved: The specific biochemical pathways that the compound affects, which could include signaling pathways, metabolic pathways, or others.

Comparison with Similar Compounds

Similar Compounds

    Peptides and Proteins: Due to the presence of amino acid residues in the structure.

    Complex Organic Molecules: With similar functional groups and structural complexity.

Uniqueness

The uniqueness of the compound may lie in its specific arrangement of functional groups, its stability, or its specific interactions with biological targets.

Properties

IUPAC Name

4-[2-[[2-[[2-[[6-amino-2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoylamino]-5-[[1-[[1-carboxy-4-(diaminomethylideneamino)butyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H82N14O18S/c1-26(2)40(65-46(78)32(16-18-38(69)70)59-42(74)29(53)25-66)49(81)61-30(13-8-9-20-52)43(75)60-33(19-22-84-4)45(77)64-36(24-39(71)72)47(79)57-27(3)41(73)58-31(15-17-37(67)68)44(76)63-35(23-28-11-6-5-7-12-28)48(80)62-34(50(82)83)14-10-21-56-51(54)55/h5-7,11-12,26-27,29-36,40,66H,8-10,13-25,52-53H2,1-4H3,(H,57,79)(H,58,73)(H,59,74)(H,60,75)(H,61,81)(H,62,80)(H,63,76)(H,64,77)(H,65,78)(H,67,68)(H,69,70)(H,71,72)(H,82,83)(H4,54,55,56)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLKDQJZDKNYVBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H82N14O18S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1211.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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